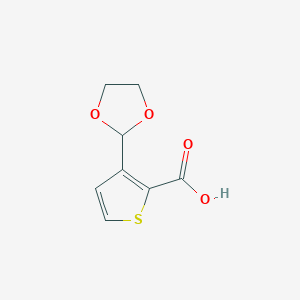
Vinyl trichloroacetate
Vue d'ensemble
Description
Vinyl trichloroacetate is an organic compound with the molecular formula C4H3Cl3O2 It is a vinyl ester of trichloroacetic acid and is known for its reactivity and utility in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinyl trichloroacetate can be synthesized through the reaction of acetylene with trichloroacetic acid. This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
HC≡CH+CCl3COOH→CH2=CHOCCl3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetylene and trichloroacetic acid are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Polymerization: It can undergo radical polymerization to form polymers with unique properties.
Addition Reactions: It can react with different reagents to form addition products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are used.
Catalysts: Catalysts like iron pentacarbonyl (Fe(CO)5) can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of this compound can yield polythis compound, which has applications in coatings and adhesives.
Applications De Recherche Scientifique
Vinyl trichloroacetate has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of vinyl trichloroacetate involves its reactivity towards nucleophiles and radicals. The trichloroacetate group can be easily substituted by other groups, making it a versatile intermediate in organic synthesis. The vinyl group allows for polymerization, leading to the formation of high-molecular-weight compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl acetate: Similar in structure but lacks the trichloroacetate group.
Vinyl chloride: Contains a chlorine atom instead of the trichloroacetate group.
Ethyl trichloroacetate: Similar but with an ethyl group instead of a vinyl group.
Uniqueness
Vinyl trichloroacetate is unique due to the presence of both a vinyl group and a trichloroacetate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
Propriétés
IUPAC Name |
ethenyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFLVZBTRAEEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623329 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-87-5 | |
| Record name | Ethenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 3-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-](/img/structure/B1613194.png)











